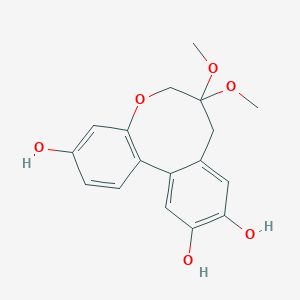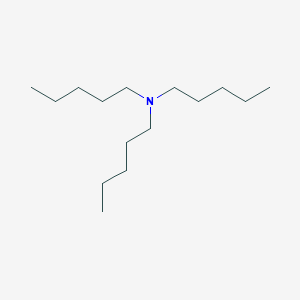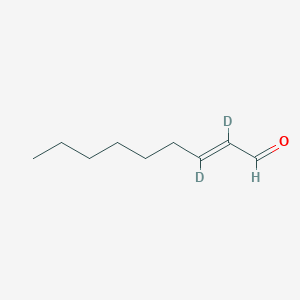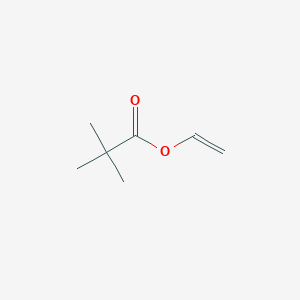
乙酸叔丁酯
概述
描述
Vinyl pivalate is an organic compound with the chemical formula C₇H₁₂O₂. It is a vinyl ester derived from pivalic acid and is structurally similar to vinyl acetate, with a tertiary butyl group replacing the methyl group of vinyl acetate. This compound is often used in the preparation of polyvinyl alcohol and other copolymers.
科学研究应用
Vinyl pivalate has several applications in scientific research, including:
Polymer Chemistry: Vinyl pivalate is used as a monomer in the synthesis of various copolymers. It is often copolymerized with other vinyl esters to produce materials with unique properties.
Biomedical Applications: Polyvinyl pivalate-based materials have been explored for their potential use in drug delivery systems and as biomedical coatings due to their biocompatibility and stability.
Industrial Applications: Vinyl pivalate is used in the production of adhesives, coatings, and sealants. Its polymeric forms exhibit excellent adhesion properties and chemical resistance.
作用机制
Target of Action
Vinyl pivalate is primarily used as a stabilizer in the polymerization process . Its primary targets are the polymer particles that are formed during the polymerization process .
Mode of Action
Vinyl pivalate interacts with its targets by stabilizing the polymer particles during the polymerization process . It is synthesized via RAFT polymerisation and used as a hydrocarbon stabilizer in dispersion polymerisations . The effectiveness of vinyl pivalate as a stabilizer is determined by its solubility and stabilizing ability .
Biochemical Pathways
Vinyl pivalate affects the polymerization pathway . It is involved in the dispersion polymerisation of N-vinyl pyrrolidone . The RAFT end-group incorporated into the stabilizer is completely removed using radical-induced reduction to produce a hydrogen-capped stabilizer .
Pharmacokinetics
The solubility of vinyl pivalate in scCO2 decreases with an increase in the molecular weight of the stabilizer .
Result of Action
The result of vinyl pivalate’s action is the production of high yields of free-flowing powder polymers composed of uniform, spherical particles . The stabilizer effect upon the microparticle morphology of the polymer product is primarily gauged using Scanning Electron Microscopy (SEM) .
Action Environment
The action of vinyl pivalate is influenced by the environment in which it is used. Specifically, the use of supercritical carbon dioxide (scCO2) as a solvent for polymerization has been found to be crucial . scCO2 is an environmentally acceptable, inexpensive solvent that leaves no solvent residues . It is relatively non-toxic, non-flammable, and is inert towards reactive compounds including radicals .
生化分析
Biochemical Properties
Vinyl pivalate plays a role in biochemical reactions, particularly in the formation of polymers. It has been used in the synthesis of copolymers via radical polymerization . These copolymers have been characterized by their molecular weight and a range of comonomer ratios
Molecular Mechanism
The molecular mechanism of vinyl pivalate primarily involves its role in the formation of polymers. It is used in the synthesis of copolymers via radical polymerization . The process involves the reaction of vinyl pivalate with other monomers, leading to the formation of copolymers
Temporal Effects in Laboratory Settings
In laboratory settings, vinyl pivalate has been used in the synthesis of copolymers
准备方法
Synthetic Routes and Reaction Conditions: Vinyl pivalate can be synthesized through the esterification of vinyl alcohol with pivalic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.
Industrial Production Methods: In industrial settings, vinyl pivalate is produced through a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques such as distillation ensures the production of high-quality vinyl pivalate suitable for various applications.
化学反应分析
Types of Reactions: Vinyl pivalate undergoes several types of chemical reactions, including:
Polymerization: Vinyl pivalate can undergo free-radical polymerization to form polyvinyl pivalate. This reaction is typically initiated using radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Saponification: Vinyl pivalate can be hydrolyzed under basic conditions to form pivalic acid and vinyl alcohol. This reaction is commonly used in the production of polyvinyl alcohol from polyvinyl pivalate.
Common Reagents and Conditions:
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.
Saponification: Strong bases such as sodium hydroxide or potassium hydroxide are used in aqueous or alcoholic solutions.
Major Products Formed:
Polymerization: Polyvinyl pivalate.
Saponification: Pivalic acid and vinyl alcohol.
相似化合物的比较
- Vinyl acetate
- Vinyl propionate
- Vinyl butyrate
Vinyl pivalate’s unique structure and properties make it a valuable compound in various scientific and industrial applications. Its ability to form stable polymers and undergo controlled chemical reactions makes it a versatile building block in polymer chemistry and material science.
属性
IUPAC Name |
ethenyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-9-6(8)7(2,3)4/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUBDDIKWLELPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26715-88-8 | |
| Record name | Propanoic acid, 2,2-dimethyl-, ethenyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26715-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30883969 | |
| Record name | Propanoic acid, 2,2-dimethyl-, ethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3377-92-2 | |
| Record name | Vinyl pivalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3377-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl pivalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3377-92-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2,2-dimethyl-, ethenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2,2-dimethyl-, ethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYL PIVALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE2QZI7C0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

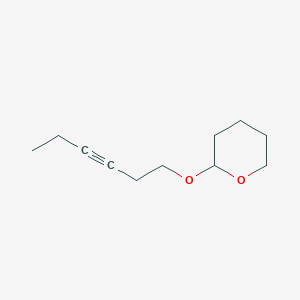
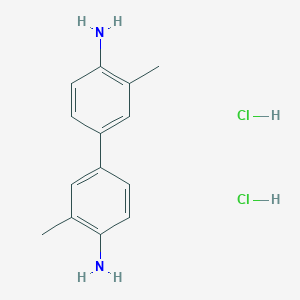
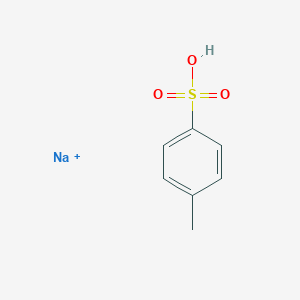
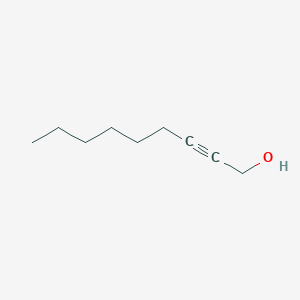
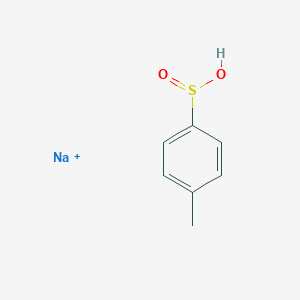
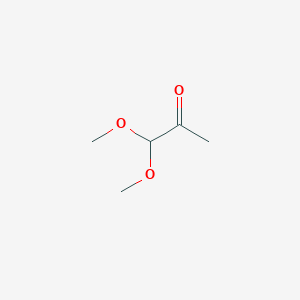

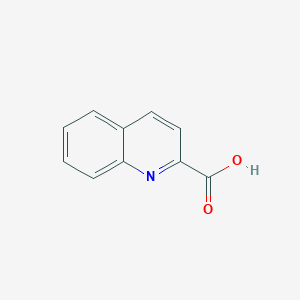
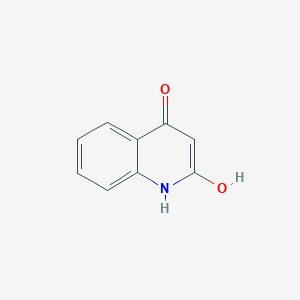
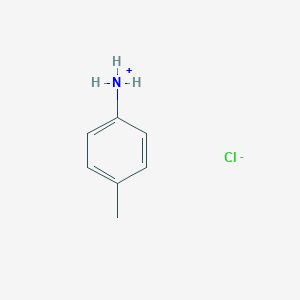
![2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B147535.png)
